molecular formula C8H10Cl2N2O B1586306 2-(2-Chlorophenoxy)acetamidine Hydrochloride CAS No. 58403-03-5

2-(2-Chlorophenoxy)acetamidine Hydrochloride

Cat. No. B1586306
CAS RN: 58403-03-5
M. Wt: 221.08 g/mol
InChI Key: WPWKAEFYVGWTAE-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)acetamidine Hydrochloride (CAS# 58403-03-5) is a research chemical . It has a molecular weight of 221.08 and a molecular formula of C8H10Cl2N2O .


Molecular Structure Analysis

The compound has a canonical SMILES representation of C1=CC=C(C(=C1)OCC(=N)N)Cl.Cl . Its InChI is InChI=1S/C8H9ClN2O.ClH/c9-6-3-1-2-4-7(6)12-5-8(10)11;/h1-4H,5H2,(H3,10,11);1H .


Physical And Chemical Properties Analysis

The compound has a boiling point of 303.6 ℃ at 760 mmHg . It has a LogP value of 3.25680 . The compound is a white solid .

Scientific Research Applications

Adsorption and Extraction Studies

Adsorption of Palladium(II) from Hydrochloric Acid Solutions

Innovative N-substituted 2-(diphenylthiophosphoryl)acetamides ligands, which share a similar complexity in structure to 2-(2-Chlorophenoxy)acetamidine Hydrochloride, were synthesized for the efficient extraction of Pd(II) ions from HCl solutions. This study highlights the potential of such compounds in enhancing the selectivity and efficiency of metal ion adsorption from complex mixtures, which could be extrapolated to the applications of 2-(2-Chlorophenoxy)acetamidine Hydrochloride in similar contexts (Turanov et al., 2017).

Herbicide Formulation and Environmental Impact

Potential Controlled-Release Herbicides from 2,4-D Esters

The modification of starches with 2,4-D (2,4-dichlorophenoxyacetic acid), a compound related in function to chlorophenoxy derivatives, suggests the possibility of utilizing 2-(2-Chlorophenoxy)acetamidine Hydrochloride in the development of controlled-release herbicide formulations. Such applications could offer enhanced environmental safety and efficacy in agricultural practices (Mehltretter et al., 1974).

Safety And Hazards

The compound is harmful if swallowed . The GHS hazard statement is H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral] . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P312, P304+P340, P312, P322, P330, P363, and P501 .

properties

IUPAC Name

2-(2-chlorophenoxy)ethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O.ClH/c9-6-3-1-2-4-7(6)12-5-8(10)11;/h1-4H,5H2,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWKAEFYVGWTAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20207115
Record name Ethanimidamide, 2-(2-chlorophenoxy)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenoxy)acetamidine Hydrochloride

CAS RN

58403-03-5
Record name Ethanimidamide, 2-(2-chlorophenoxy)-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058403035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanimidamide, 2-(2-chlorophenoxy)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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